molecular formula C13H15N5OS B12176147 N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12176147
M. Wt: 289.36 g/mol
InChI Key: NIVJVMWZDDGYBC-UHFFFAOYSA-N
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Description

This compound features a 4,5,6,7-tetrahydro-1-benzothiophene core, a tetrazole ring at position 2, and an allyl (prop-2-en-1-yl) group as the amide substituent. The allyl group may confer unique reactivity, such as susceptibility to Michael additions or polymerization, distinguishing it from aryl-substituted analogs.

Properties

Molecular Formula

C13H15N5OS

Molecular Weight

289.36 g/mol

IUPAC Name

N-prop-2-enyl-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C13H15N5OS/c1-2-7-14-12(19)11-9-5-3-4-6-10(9)20-13(11)18-8-15-16-17-18/h2,8H,1,3-7H2,(H,14,19)

InChI Key

NIVJVMWZDDGYBC-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via cycloaddition reactions using azides and nitriles.

    Attachment of the Prop-2-en-1-yl Group: This step involves alkylation reactions using prop-2-en-1-yl halides.

    Formation of the Carboxamide Group: This can be done through amidation reactions using carboxylic acids and amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the tetrazole ring or the carboxamide group, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines, reduced tetrazole derivatives

    Substitution Products: Various alkylated or acylated derivatives

Scientific Research Applications

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that the compound can modulate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a. Tetrazole vs. Triazole Derivatives
  • Target Compound : The 1H-tetrazol-1-yl group provides higher acidity (pKa ~4.9) compared to 1,2,3-triazoles (pKa ~9.3–10.1), improving solubility in physiological conditions .
  • Triazole Analogs : Compounds like N-(3-methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-2-carboxamide hybrids exhibit antiproliferative activity, suggesting triazoles may favor cytotoxicity over tetrazoles in specific contexts .
b. Amide Substituent Variations
  • Allyl (Target) vs. lists N-(3-pyridinylmethyl)-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, where the pyridinylmethyl group introduces basicity, altering pharmacokinetics .
c. Core Modifications
  • Hydrazinyl vs. Tetrazole Derivatives: In , compounds like 2-[(2Z)-2-(1-cyano-2-iminopropylidene)hydrazinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound A) show anticorrosive properties due to electron-withdrawing cyano groups, whereas the tetrazole in the target compound may prioritize pharmacological applications .

Biological Activity

N-(prop-2-en-1-yl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. One of the notable features is its structural similarity to other benzothiophene derivatives known for their pharmacological effects.

Potential Mechanisms Include:

  • Cholinesterase Inhibition : Similar compounds have shown inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease .

1. Cholinesterase Inhibition

Research into related benzothiophene compounds indicates that they can act as effective inhibitors of cholinesterases. For instance, studies have shown that certain derivatives exhibit significant inhibitory effects on AChE and BChE, with IC₅₀ values comparable to standard inhibitors like galantamine .

CompoundIC₅₀ (µM)Target Enzyme
Compound 5f12.5AChE
Compound 5h15.0BChE

These findings suggest that this compound may exhibit similar properties.

2. Neuroprotective Effects

In vitro studies using SH-SY5Y neuroblastoma cells have indicated that certain benzothiophene derivatives do not exhibit cytotoxic effects at their IC₅₀ concentrations, suggesting potential neuroprotective properties . The viability assays conducted using the MTT method showed promising results for cell survival when treated with these compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same class as this compound:

Study 1: Analgesic Activity

A study investigated the analgesic properties of related benzothiophene derivatives using the "hot plate" method on mice. The results indicated that certain compounds exhibited analgesic effects superior to those of traditional analgesics like metamizole .

Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to understand the interaction between these compounds and cholinesterase enzymes. The results indicate that specific structural features enhance binding affinity and selectivity towards AChE and BChE, paving the way for the design of optimized inhibitors .

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